7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795772
InChI: InChI=1S/C27H31NO4/c1-26(2)11-18-12-27(3,15-26)16-28(18)13-21-23(29)10-9-20-24(30)22(14-32-25(20)21)17-5-7-19(31-4)8-6-17/h5-10,14,18,29H,11-13,15-16H2,1-4H3
SMILES:
Molecular Formula: C27H31NO4
Molecular Weight: 433.5 g/mol

7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one

CAS No.:

Cat. No.: VC14795772

Molecular Formula: C27H31NO4

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one -

Specification

Molecular Formula C27H31NO4
Molecular Weight 433.5 g/mol
IUPAC Name 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one
Standard InChI InChI=1S/C27H31NO4/c1-26(2)11-18-12-27(3,15-26)16-28(18)13-21-23(29)10-9-20-24(30)22(14-32-25(20)21)17-5-7-19(31-4)8-6-17/h5-10,14,18,29H,11-13,15-16H2,1-4H3
Standard InChI Key MYEUUXSFZCEDQF-UHFFFAOYSA-N
Canonical SMILES CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)O)C)C

Introduction

The compound 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic molecule with a specific structure that includes a chromen-4-one backbone, a hydroxy group, a methoxyphenyl moiety, and a unique azabicyclooctane side chain. This compound belongs to the broader class of chromenes, which are known for their diverse pharmacological properties, including potential anticancer, anti-inflammatory, and antioxidant activities .

Synthesis and Preparation

While specific synthesis details for this compound are not readily available, chromene derivatives are often synthesized through various organic reactions, such as condensation reactions or click chemistry approaches . The synthesis of chromene derivatives typically involves the reaction of salicylaldehydes with appropriate reagents to form the chromene ring.

Biological Activities

Chromene derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects . Although specific biological activity data for 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is not available, its structural features suggest potential biological activity. The presence of a hydroxy group and a methoxyphenyl moiety could contribute to antioxidant properties, while the azabicyclooctane side chain may influence its interaction with biological targets.

Future Research Directions

Given the lack of specific data on this compound, future research should focus on its synthesis, purification, and biological evaluation. Studies could explore its cytotoxicity against cancer cell lines, its potential as an antioxidant, and its interaction with enzymes or receptors relevant to disease processes. Additionally, structural modifications could be explored to enhance its biological activity or improve its pharmacokinetic properties.

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